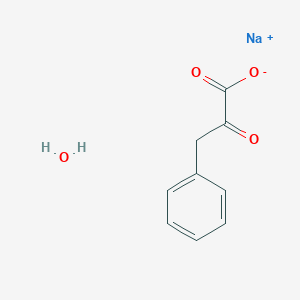

Sodium phenylpyruvate monohydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-oxo-3-phenylpropanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3.Na.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,11,12);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWVLWHPVBHFLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sodium Phenylpyruvate Monohydrate: A Comprehensive Guide to Synthesis, Purification, and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phenylpyruvate is a critical keto-acid metabolite of phenylalanine, playing a pivotal role in the study of metabolic disorders, most notably Phenylketonuria (PKU).[1][2] Its utility as a diagnostic biomarker, a substrate in enzyme kinetics, and a precursor in chemical synthesis necessitates the availability of a high-purity, well-characterized material.[1][2][3] This technical guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of sodium phenylpyruvate monohydrate. We delve into the causal mechanisms behind experimental choices, offering field-proven protocols and interpretation of analytical data. This document is designed to empower researchers and drug development professionals with the expertise to produce and validate this essential compound with confidence.

Introduction: The Scientific Imperative of Sodium Phenylpyruvate

Sodium phenylpyruvate, the sodium salt of 2-oxo-3-phenylpropanoic acid, is an organic compound of significant biochemical interest.[2][4] In healthy metabolic pathways, the amino acid phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase. However, in individuals with the genetic disorder Phenylketonuria (PKU), the deficiency of this enzyme leads to the accumulation of phenylalanine, which is then transaminated to phenylpyruvic acid.[5] Consequently, elevated levels of phenylpyruvate in urine and blood serve as a primary diagnostic marker for PKU.[1][6]

Beyond its diagnostic relevance, sodium phenylpyruvate is an indispensable tool in the laboratory. It serves as a substrate for enzymes like phenylpyruvate decarboxylase and tautomerase and is used to investigate the biochemical consequences of PKU, such as the inhibition of key enzymes and metabolic pathways.[2][3][6] Its role as a starting material for the synthesis of phenylalanine and other organic molecules further underscores its importance.[1][5]

Given its applications, the synthesis of sodium phenylpyruvate must be robust and yield a product of verifiable purity. The presence of impurities, such as the parent free acid or residual starting materials, can confound experimental results. This guide, therefore, presents a self-validating workflow where detailed characterization protocols confirm the success of the synthesis.

Synthesis and Purification: A Controlled Pathway to High-Purity Product

The synthesis of sodium phenylpyruvate can be approached through various routes, including the condensation of benzaldehyde with glycine derivatives or the oxidation of phenylalanine.[1][5] A highly effective and controlled method involves the conversion of a precursor salt, calcium phenylpyruvate, to the sodium salt via a salt metathesis reaction. This method is advantageous as it allows for a clean conversion under conditions that minimize degradation.

A critical consideration in the synthesis is the compound's susceptibility to oxidation and decomposition, particularly when not completely dry.[6] Therefore, maintaining an inert atmosphere during the reaction is a key process parameter that directly enhances yield and purity by preventing oxidative side reactions.[7]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound from calcium phenylpyruvate.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from the principles outlined in patent literature, emphasizing control over the reaction atmosphere.[7]

Materials:

-

Calcium phenylpyruvate

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Deionized water, degassed

-

Nitrogen gas (N₂) supply

-

Standard laboratory glassware (three-neck flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Inert Atmosphere Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet/outlet. Purge the entire system with nitrogen gas for 15-20 minutes to displace all oxygen.

-

Reagent Preparation: In a separate flask, prepare a solution of sodium carbonate in degassed deionized water. A typical stoichiometry involves a slight molar excess of sodium carbonate relative to the calcium phenylpyruvate to drive the reaction to completion.

-

Reaction: Add the calcium phenylpyruvate powder to the reaction flask. Under a positive pressure of nitrogen, add the sodium carbonate solution.

-

Heating and Stirring: Heat the mixture to approximately 60°C while stirring vigorously. The reaction will produce a precipitate of calcium carbonate (CaCO₃), which is insoluble in water. Maintain the reaction for 40-60 minutes to ensure complete conversion.

-

Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the suspension to remove the calcium carbonate precipitate. The resulting filtrate is an aqueous solution of sodium phenylpyruvate.

Detailed Experimental Protocol: Purification

Purification is paramount to remove unreacted starting materials, byproducts, and excess water. The choice of diethyl ether for washing is strategic; it is a non-polar solvent that will solubilize organic impurities (like free phenylpyruvic acid) while the highly polar sodium salt remains insoluble.

Materials:

-

Aqueous sodium phenylpyruvate solution (from synthesis step)

-

Diethyl ether, anhydrous

-

Phosphorus pentoxide (P₂O₅)

-

Rotary evaporator

-

Vacuum desiccator

Procedure:

-

Solvent Removal: Concentrate the aqueous filtrate using a rotary evaporator to obtain the crude solid sodium phenylpyruvate.

-

Ether Wash: Transfer the crude solid to a flask. Add a sufficient volume of anhydrous diethyl ether and stir or sonicate the suspension. This step removes any potential contamination from the free phenylpyruvic acid.[6]

-

Isolation: Filter the solid product, washing the cake with another small portion of diethyl ether.

-

Drying: Place the washed solid in a vacuum desiccator containing a desiccant such as phosphorus pentoxide (P₂O₅). Dry under high vacuum until a constant weight is achieved. This step is crucial for removing both residual ether and water, preventing decomposition upon storage.[6] The final product should be a fine, white crystalline powder.[2][8]

Physicochemical Characterization: A Multi-Technique Validation Approach

No synthesis is complete without rigorous characterization to confirm the identity, purity, and structure of the final compound. A multi-faceted analytical approach provides a self-validating system, ensuring the material meets the standards required for research and development.

Characterization Workflow Diagram

The following diagram outlines the logical flow of characterization, from initial physical inspection to detailed structural and purity analysis.

Caption: A multi-technique workflow for the characterization of the final product.

Expected Physicochemical Properties

A summary of the key physical and chemical properties of sodium phenylpyruvate is presented below. Note the distinction between the anhydrous and monohydrate forms.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₇NaO₃ (Anhydrous) C₉H₉NaO₃ (Monohydrate) | [4][6] |

| Molecular Weight | 186.14 g/mol (Anhydrous) 204.16 g/mol (Monohydrate) | [2][6] |

| CAS Number | 114-76-1 | [2][4][6] |

| Appearance | White to off-white crystalline powder | [2][8] |

| Melting Point | >300 °C (decomposes) | [4][6] |

| Solubility | Soluble in water, soluble in ethanol | [6][8] |

| Storage | 2-8°C, sealed, away from moisture | [1][3][6] |

Spectroscopic and Analytical Characterization

The following table summarizes the expected results from key analytical techniques. These data serve as benchmarks for validating the synthesized product.

| Technique | Purpose | Expected Results & Interpretation |

| FTIR Spectroscopy | Functional Group Identification | - Strong C=O stretch (ketone): ~1710-1730 cm⁻¹ - Strong C=O stretch (carboxylate): ~1600-1650 cm⁻¹ - Aromatic C=C stretches: ~1450-1600 cm⁻¹ - Key Purity Check: Absence of a broad O-H band (~3000 cm⁻¹) indicates the removal of free phenylpyruvic acid.[6] - A broad band around 3400 cm⁻¹ would indicate the presence of water of hydration. |

| ¹H NMR | Proton Environment | - Multiplets between δ 7.2-7.4 ppm corresponding to the 5 aromatic protons of the phenyl group. - A singlet around δ 4.0-4.2 ppm corresponding to the two benzylic protons (-CH₂-). |

| Mass Spectrometry (ESI-) | Molecular Mass Verification | - The primary ion observed will be the phenylpyruvate anion [M-H]⁻ at m/z ≈ 163.04.[8] This confirms the mass of the organic component. |

| HPLC (Reverse Phase) | Purity Assessment | - A single major peak should be observed, with purity typically >98% by area normalization. This is the gold standard for quantitative purity assessment.[4] |

| Thermogravimetric Analysis (TGA) | Water of Hydration | - For the monohydrate, a weight loss of approximately 8.8% (18.02 g/mol ÷ 204.16 g/mol ) is expected upon heating, corresponding to the loss of one water molecule. |

| Elemental Analysis | Elemental Composition | - The experimentally determined percentages of Carbon, Hydrogen, and Sodium should match the theoretical values for C₉H₉NaO₃. (C: 52.95%, H: 4.44%, Na: 11.26%). |

Storage and Stability

Sodium phenylpyruvate is susceptible to degradation. The solid can oxidize in the air and is prone to decomposition if not kept perfectly dry.[1][6]

Recommended Storage Protocol:

-

Atmosphere: Store in a tightly sealed container to prevent moisture absorption. For long-term storage, consider backfilling the container with an inert gas like argon or nitrogen.

-

Light: Protect from direct sunlight.[1]

Proper storage is not merely a suggestion but a requirement to maintain the compound's integrity and ensure the reproducibility of experimental results over time.

Conclusion

This guide has provided a detailed, science-backed framework for the synthesis, purification, and comprehensive characterization of this compound. By understanding the rationale behind each step—from the necessity of an inert atmosphere during synthesis to the multi-technique approach for validation—researchers can confidently produce and verify this vital biochemical. The protocols and data presented herein serve as a robust resource for any laboratory engaged in metabolic research, drug discovery, or synthetic chemistry, ensuring that the sodium phenylpyruvate used is of the highest quality and integrity.

References

-

National Center for Biotechnology Information. (n.d.). Sodium phenylpyruvate. PubChem Compound Database. Retrieved from [Link]

-

Georganics. (2024, February 29). Phenylpyruvic acid – preparation and application. Retrieved from [Link]

- Google Patents. (1990). WO1990011993A1 - Process for preparing sodium phenylpyruvate from calcium phenylpyruvate.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phenylpyruvic acid derivatives | Fisher Scientific [fishersci.com]

- 5. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]

- 6. Sodium phenylpyruvate | 114-76-1 [chemicalbook.com]

- 7. WO1990011993A1 - Process for preparing sodium phenylpyruvate from calcium phenylpyruvate - Google Patents [patents.google.com]

- 8. Sodium phenylpyruvate | C9H7NaO3 | CID 23667645 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sodium Phenylpyruvate as a Substrate for Phenylpyruvate Decarboxylase

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary: Phenylpyruvate Decarboxylase (PDC) is a pivotal enzyme in aromatic amino acid metabolism, notably within the Ehrlich pathway. Its efficient and specific conversion of phenylpyruvate to phenylacetaldehyde makes it a subject of intense study for applications ranging from industrial biocatalysis to the investigation of metabolic diseases. This technical guide provides an in-depth exploration of sodium phenylpyruvate as a substrate for PDC. We will dissect the enzyme's biological context, its catalytic mechanism, and present detailed, field-proven protocols for its characterization. The focus is on delivering not just methodology, but the underlying scientific rationale to empower researchers to design, execute, and interpret experiments with confidence and precision.

The Phenylpyruvate Decarboxylase System: Biological Role and Mechanism

Introduction to Phenylpyruvate Decarboxylase (PDC)

Phenylpyruvate decarboxylase (EC 4.1.1.43) is a member of the lyase family, specifically the carboxy-lyases, which cleave carbon-carbon bonds.[1] The enzyme catalyzes the non-oxidative decarboxylation of phenylpyruvate to form phenylacetaldehyde and carbon dioxide (CO₂).[1] This function is critically dependent on its cofactor, thiamine pyrophosphate (TPP, a derivative of vitamin B1), placing it within the large superfamily of TPP-dependent enzymes.[2][3]

Biological Significance: The Ehrlich Pathway

The primary biological context for PDC is the Ehrlich pathway, a metabolic route for the catabolism of amino acids into higher alcohols, also known as fusel alcohols.[4] In the case of L-phenylalanine, the pathway involves three key steps:

-

Transamination: L-phenylalanine is converted to its corresponding α-keto acid, phenylpyruvate.[5]

-

Decarboxylation: Phenylpyruvate decarboxylase catalyzes the irreversible removal of a carboxyl group from phenylpyruvate to produce phenylacetaldehyde.[5]

-

Reduction/Oxidation: Phenylacetaldehyde is then typically reduced by an alcohol dehydrogenase to form 2-phenylethanol, a valuable aroma compound, or oxidized to form phenylacetate.[4][6]

This pathway is not only fundamental to the metabolism of microorganisms like Saccharomyces cerevisiae but is also harnessed in industrial biotechnology for the production of natural specialty chemicals.[6][7]

Caption: The Ehrlich Pathway converting L-phenylalanine to 2-phenylethanol.

The Catalytic Cofactor: Thiamine Pyrophosphate (TPP)

The catalytic activity of PDC is entirely dependent on thiamine pyrophosphate (TPP).[3] TPP facilitates the cleavage of the C-C bond adjacent to the keto group, a chemically challenging reaction. It achieves this by acting as an "electron sink".[8] The thiazole ring of TPP is deprotonated to form a highly nucleophilic ylide, which attacks the carbonyl carbon of phenylpyruvate.[9] This covalent adduct formation stabilizes the negative charge that develops during decarboxylation, lowering the activation energy of the reaction.[10][11]

Sodium Phenylpyruvate: A Key Substrate

Physicochemical Profile

Sodium phenylpyruvate (CAS 114-76-1) is the sodium salt of phenylpyruvic acid, appearing as a white crystalline powder that is soluble in water.[12] This solubility makes it an ideal substrate for aqueous biochemical assays. While generally stable, it's important to be aware that α-keto acids can be unstable in solution over long periods or at non-neutral pH, potentially forming dimers.[13] For kinetic studies, it is best practice to prepare substrate solutions fresh daily from solid material. Sodium phenylpyruvate is also utilized in medical research, particularly as a diagnostic marker for the genetic metabolic disorder phenylketonuria (PKU).[12]

Substrate Specificity and Enzyme Kinetics

PDC enzymes often exhibit a preference for aromatic α-keto acids. Phenylpyruvate is typically the preferred substrate for enzymes classified as phenylpyruvate decarboxylases, showing higher catalytic efficiency compared to other keto acids.[14] The efficiency and affinity of the enzyme for its substrate are quantified by the kinetic parameters Kₘ (Michaelis constant) and kcat (turnover number). A low Kₘ indicates high affinity, while a high kcat indicates a rapid turnover rate. The ratio kcat/Kₘ represents the overall catalytic efficiency of the enzyme.

Quantitative Kinetic Data

The kinetic parameters of PDC are highly dependent on the source organism and specific isozyme. Below is a comparative table of kinetic data for a well-characterized Phenylpyruvate Decarboxylase (KDC4427) from Enterobacter sp. CGMCC 5087, demonstrating its strong preference for phenylpyruvic acid.[14]

| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) |

| Phenylpyruvic acid | 0.28 ± 0.03 | 179.80 ± 2.40 | 642.14 |

| 2-Ketobutanoic acid | 0.32 ± 0.05 | 162.70 ± 5.60 | 508.44 |

| Indole-3-pyruvic acid | 0.06 ± 0.01 | 35.80 ± 0.70 | 596.67 |

| 3-Methyl-2-ketobutanoic acid | 0.52 ± 0.04 | 14.20 ± 0.30 | 27.31 |

| Pyruvic acid | 12.83 ± 1.25 | 19.40 ± 0.60 | 1.51 |

| Data sourced from a study on KDC4427 from Enterobacter sp.[14] |

Core Experimental Protocol: Spectrophotometric Assay

Assay Principle

A robust and continuous spectrophotometric assay is the gold standard for measuring PDC activity. This method relies on a coupled enzyme system. PDC produces phenylacetaldehyde, which is immediately used by a coupling enzyme, yeast alcohol dehydrogenase (ADH), to reduce NAD⁺ to NADH or, more commonly, to oxidize NADH to NAD⁺ if using an aldehyde dehydrogenase. The change in absorbance at 340 nm, corresponding to the change in NADH concentration, is monitored over time.[15] This rate is directly proportional to the activity of the PDC enzyme, provided the coupling enzyme is in excess and not rate-limiting.

Caption: Experimental workflow for the coupled spectrophotometric PDC assay.

Reagent Preparation & Rationale

-

Assay Buffer: 50 mM Sodium Phosphate, pH 6.5. This pH is optimal for many bacterial PDCs.[14]

-

Cofactors: 0.2 mM Thiamine Pyrophosphate (TPP) and 1 mM MgCl₂. TPP is the essential catalytic cofactor.[14] Mg²⁺ is required to stabilize the TPP-enzyme complex and facilitate catalysis.

-

Coupling System: 0.35 mM NADH and >10 units/mL Yeast Alcohol Dehydrogenase (ADH). NADH is the monitored reporter molecule. A surplus of ADH ensures that the PDC-catalyzed step is the rate-limiting reaction.

-

Enzyme: Purified Phenylpyruvate Decarboxylase, diluted to a concentration that gives a linear rate for at least 3-5 minutes.

-

Substrate: 100 mM Sodium Phenylpyruvate stock solution in water (prepare fresh).

Expert Insight: The choice of coupling enzyme is critical. Using ADH and measuring NADH consumption is common. The reaction is initiated by adding the substrate (phenylpyruvate) last, after a stable baseline has been established with all other components, to ensure any background NADH oxidation is accounted for.

Step-by-Step Methodology

-

Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to the optimal temperature (e.g., 35°C).[14]

-

In a 1 mL cuvette, prepare a master mix containing: 900 µL Assay Buffer, 10 µL of 20 mM TPP, 10 µL of 100 mM MgCl₂, 20 µL of 17.5 mM NADH, and 10 µL of ADH solution. Mix gently by pipetting.

-

Add a specific amount of diluted PDC enzyme (e.g., 20 µL) to the cuvette.

-

Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 340 nm for 1-2 minutes to measure any background rate.

-

Initiate the reaction by adding 20 µL of 100 mM sodium phenylpyruvate solution (for a final concentration of 2 mM). Mix immediately.

-

Record the decrease in absorbance at 340 nm for 3-5 minutes.

System Validation and Controls (Trustworthiness)

To ensure the measured activity is valid, two controls are mandatory:

-

"No-Enzyme" Control: A reaction mix containing all components except the PDC enzyme. This control should show a negligible rate of NADH oxidation.

-

"No-Substrate" Control: A reaction mix containing all components, including the PDC enzyme, but with water added instead of sodium phenylpyruvate. This accounts for any substrate-independent enzyme activity.

Data Analysis

The rate of reaction is calculated from the linear portion of the absorbance vs. time plot.

-

Activity (U/mL) = (ΔA₃₄₀/min) / (ε * l) * (V_total / V_enzyme) * 1000

-

ΔA₃₄₀/min: The linear rate of absorbance change per minute.

-

ε (epsilon): The molar extinction coefficient for NADH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.

-

l: The path length of the cuvette (typically 1 cm).

-

V_total: The total volume of the assay (e.g., 1 mL).

-

V_enzyme: The volume of enzyme added to the assay (e.g., 0.02 mL).

-

One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

-

The Catalytic Mechanism of Phenylpyruvate Decarboxylation

The TPP-dependent mechanism proceeds through several distinct steps, which are crucial for understanding enzyme inhibition and engineering.[8][9]

Caption: Key steps in the catalytic mechanism of Phenylpyruvate Decarboxylase.

-

Ylide Formation: The acidic proton on the C2 carbon of the TPP thiazole ring is abstracted by a basic residue in the active site, forming a potent nucleophilic ylide.[8]

-

Nucleophilic Attack: The TPP ylide attacks the electrophilic carbonyl carbon of phenylpyruvate.[9]

-

Covalent Adduct: This forms a covalent tetrahedral intermediate known as a lophine intermediate.

-

Decarboxylation: The thiazolium ring acts as an electron sink, accepting the electrons from the C-C bond cleavage, which facilitates the release of CO₂. This is the rate-determining step and results in a resonance-stabilized enamine intermediate.[8]

-

Protonation: The enamine is protonated at the carbon atom.

-

Product Release: The resulting intermediate collapses, releasing the phenylacetaldehyde product and regenerating the TPP ylide cofactor for the next catalytic cycle.

Applications in Research and Biocatalysis

Metabolic Engineering and Biocatalysis

The ability of PDC to produce phenylacetaldehyde, a precursor to the valuable rose-scented compound 2-phenylethanol (2-PE), makes it a prime target for metabolic engineering.[14] By overexpressing potent PDC genes like ARO10 in microbial hosts such as E. coli or yeast, researchers can enhance the biological production of 2-PE from renewable feedstocks, offering a green alternative to chemical synthesis.[5][7] Engineering the enzyme itself to alter substrate specificity or improve catalytic efficiency is an active area of research to create tailored biocatalysts.[7]

Drug Development and Disease Research

As an intermediate in phenylalanine metabolism, phenylpyruvate is a key biomarker for phenylketonuria (PKU).[12] Assays involving PDC and its substrate can be adapted for diagnostic purposes or for screening potential therapeutic agents that modulate amino acid metabolism.[16] Furthermore, understanding the mechanism of TPP-dependent enzymes provides a framework for designing inhibitors that could target pathogenic microorganisms that rely on this class of enzymes for survival.

Conclusion

Sodium phenylpyruvate is the definitive substrate for the characterization of phenylpyruvate decarboxylase. A thorough understanding of its properties, combined with a meticulously executed and validated coupled spectrophotometric assay, provides the foundation for reliable and reproducible kinetic analysis. The insights gained from studying this enzyme-substrate interaction are not merely academic; they directly fuel advancements in industrial biocatalysis for sustainable chemical production and provide tools for investigating critical human metabolic pathways. This guide serves as a comprehensive resource to ensure that research in this area is built upon a foundation of scientific rigor and practical expertise.

References

-

Cui, J., et al. (2022). The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087. National Institutes of Health. [Link]

-

Vuralhan, Z., et al. (2003). Identification and characterization of phenylpyruvate decarboxylase genes in Saccharomyces cerevisiae. PubMed. [Link]

-

Vuralhan, Z., et al. (2003). Identification and Characterization of Phenylpyruvate Decarboxylase Genes in Saccharomyces cerevisiae. Applied and Environmental Microbiology - ASM Journals. [Link]

-

Vuralhan, Z., et al. (2003). Identification and Characterization of Phenylpyruvate Decarboxylase Genes in Saccharomyces cerevisiae. National Institutes of Health. [Link]

-

Wikipedia. (2025). Phenylpyruvate decarboxylase. Wikipedia. [Link]

-

Gounaris, A. D., et al. (1971). Kinetic Mechanism of Pyruvate Decarboxylase. Evidence for a Specific Protonation of the Enzymic Intermediate. PubMed. [Link]

- Mong, M. D., et al. (2014). Stable aqueous solution containing sodium pyruvate, and the preparation and use thereof.

-

Siegert, P., et al. (2005). Characterization of a thiamin diphosphate-dependent phenylpyruvate decarboxylase from Saccharomyces cerevisiae. ResearchGate. [Link]

-

La Du, B. N., et al. (1993). Enzymatic cycling assay for phenylpyruvate. PubMed. [Link]

-

ResearchGate. (n.d.). The Ehrlich pathway: catabolism of amino acids to produce alcohols or carboxylic acids. ResearchGate. [Link]

-

Meyer, C. R., et al. (1988). A Simple and Accurate Spectrophotometric Assay for Phosphoenolpyruvate Carboxylase Activity. ResearchGate. [Link]

-

Jordan, F., et al. (2013). Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps. PubMed Central. [Link]

-

Dai, Z., et al. (2023). Engineering phenylpyruvate decarboxylase for controlled biosynthesis of aromatic amino acid derivatives. PubMed. [Link]

-

Cui, J., et al. (2022). The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087. PubMed. [Link]

-

Wu, S., et al. (2021). Recent trends in biocatalysis. Chemical Society Reviews. [Link]

-

Wikipedia. (n.d.). Thiamine pyrophosphate. Wikipedia. [Link]

-

Hazelwood, L. A., et al. (2008). The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. Applied and Environmental Microbiology - ASM Journals. [Link]

-

LibreTexts Chemistry. (2014). 25.3: Thiamine Pyrophosphate- Vitamin B1. Chemistry LibreTexts. [Link]

-

Shin, H. S., et al. (2015). Production of phenylpyruvic acid from L-phenylalanine using an L-amino acid deaminase from Proteus mirabilis: comparison of enzymatic and whole-cell biotransformation approaches. ResearchGate. [Link]

-

Schrijver, R., et al. (1979). A general coupled spectrophotometric assay for decarboxylases. PubMed. [Link]

-

Gu, Y., et al. (2020). Refactoring Ehrlich Pathway for High-Yield 2-Phenylethanol Production in Yarrowia lipolytica. ACS Synthetic Biology. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cocarboxylase?. Patsnap Synapse. [Link]

-

Senter, R. A., et al. (2002). Inactivation of the phenylpyruvate tautomerase activity of macrophage migration inhibitory factor by 2-oxo-4-phenyl-3-butynoate. PubMed. [Link]

Sources

- 1. Phenylpyruvate decarboxylase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Identification and Characterization of Phenylpyruvate Decarboxylase Genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification and characterization of phenylpyruvate decarboxylase genes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineering phenylpyruvate decarboxylase for controlled biosynthesis of aromatic amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 10. Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Cocarboxylase? [synapse.patsnap.com]

- 12. Page loading... [wap.guidechem.com]

- 13. US8835508B2 - Stable aqueous solution containing sodium pyruvate, and the preparation and use thereof - Google Patents [patents.google.com]

- 14. The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Enzymatic cycling assay for phenylpyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Cellular Maze: A Technical Guide to the Biological Activity of Sodium Phenylpyruvate

A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Beyond Phenylketonuria's Shadow

Sodium phenylpyruvate, the sodium salt of phenylpyruvic acid, is a critical keto acid primarily recognized for its accumulation in the metabolic disorder Phenylketonuria (PKU).[1][2][3] In PKU, deficient activity of the enzyme phenylalanine hydroxylase leads to the buildup of phenylalanine and its subsequent transamination to phenylpyruvate.[2][4] While historically viewed as a diagnostic marker, a growing body of evidence reveals that sodium phenylpyruvate is not a passive bystander but an active modulator of fundamental cellular processes. This guide provides a comprehensive technical overview of its biological activities in cellular models, offering insights into its mechanisms of action and equipping researchers with the foundational knowledge and methodologies to investigate its effects.

This document moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and a framework for robust, self-validating research. We will explore the compound's intricate roles in inducing oxidative stress, disrupting mitochondrial energetics, and modulating inflammatory pathways, while also touching upon its paradoxical cytotoxic effects in cancer models.

Section 1: The Induction of Oxidative Stress - A Tale of Depleted Defenses

A primary mechanism through which sodium phenylpyruvate exerts its cellular effects is the induction of oxidative stress.[1][5][6][7][8][9] This is not a direct pro-oxidant effect but rather a consequence of crippling the cell's antioxidant machinery.

Mechanism of Action: Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD)

The lynchpin of phenylpyruvate-induced oxidative stress is its significant inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD).[9][10][11][12] G6PD is the rate-limiting enzyme of the pentose phosphate pathway, the primary source of cellular NADPH (reduced nicotinamide adenine dinucleotide phosphate).[10][11][13] NADPH is the essential reducing equivalent for glutathione reductase, an enzyme that regenerates reduced glutathione (GSH), a major cellular antioxidant.[10]

By inhibiting G6PD, phenylpyruvate curtails the production of NADPH, leading to a cascade of detrimental effects:

-

Decreased GSH Regeneration: A shortage of NADPH impairs the ability of glutathione reductase to convert oxidized glutathione (GSSG) back to GSH.

-

Increased Reactive Oxygen Species (ROS): With diminished GSH levels, the cell's capacity to neutralize reactive oxygen species is compromised, leading to an accumulation of ROS and subsequent oxidative damage to lipids, proteins, and DNA.[1][14]

This mechanism positions G6PD as a critical biomarker for phenylpyruvate-induced oxidative stress.[10]

Experimental Workflow: Assessing Phenylpyruvate-Induced Oxidative Stress

A robust investigation into the oxidative effects of sodium phenylpyruvate necessitates a multi-pronged approach to quantify the depletion of antioxidant defenses and the resulting cellular damage.

Diagram: Workflow for Assessing Oxidative Stress

Caption: A logical workflow for investigating phenylpyruvate-induced oxidative stress.

Detailed Protocol: G6PD Activity Assay

This protocol is adapted from methodologies described in studies on phenylpyruvate's effects on brain homogenates.[10]

Objective: To quantify the enzymatic activity of G6PD in cell lysates following treatment with sodium phenylpyruvate.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

G6PD assay buffer (100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

NADP⁺ solution (1 mM)

-

Glucose-6-phosphate (G6P) solution (1 mM)

-

6-phosphogluconate (6PG) solution (1 mM)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Cell Lysis and Protein Quantification:

-

Lyse treated and control cells and quantify total protein concentration.

-

-

Reaction Setup:

-

For each sample, prepare two wells: one for total dehydrogenase activity (G6PD + 6PGD) and one for 6PGD activity alone.

-

Total Dehydrogenase Well: Add G6PD assay buffer, cell lysate, G6P, and 6PG.

-

6PGD Well: Add G6PD assay buffer, cell lysate, and 6PG.

-

-

Initiate Reaction and Measure:

-

Initiate the reaction by adding NADP⁺ to all wells.

-

Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

-

Calculate G6PD Activity:

-

Subtract the rate of NADPH production in the 6PGD well from the rate in the total dehydrogenase well.

-

Normalize the activity to the total protein concentration.

-

Self-Validation: The inclusion of a 6PGD-only control is critical for isolating G6PD activity, as both enzymes produce NADPH. This ensures the specificity of the measurement.

Section 2: The Sabotage of Cellular Energetics: Mitochondrial Dysfunction

Beyond oxidative stress, sodium phenylpyruvate disrupts core cellular energy metabolism by targeting mitochondria.[1][7][8][9] This is particularly relevant in the neuropathology of PKU, where brain energy metabolism is compromised.[11]

Mechanism of Action: Impairing Pyruvate Metabolism

Phenylpyruvate has been shown to inhibit key mitochondrial enzymes, including pyruvate carboxylase.[15] Pyruvate carboxylase is crucial for replenishing oxaloacetate in the Krebs cycle, a process essential for sustained energy production. By inhibiting this enzyme, phenylpyruvate can lead to a reduction in Krebs cycle intermediates and a subsequent decrease in ATP synthesis.[15]

Furthermore, the overall state of oxidative stress induced by phenylpyruvate can lead to secondary mitochondrial dysfunction, including damage to the electron transport chain and a breakdown in the mitochondrial membrane potential.[7][16]

Diagram: Phenylpyruvate's Impact on Mitochondrial Function

Caption: Phenylpyruvate inhibits pyruvate carboxylase, disrupting the Krebs cycle.

Experimental Approaches to Assess Mitochondrial Dysfunction

-

Mitochondrial Respiration: Use of high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) can provide a detailed profile of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiratory capacity.

-

Mitochondrial Membrane Potential: Assays using fluorescent dyes like JC-1 or TMRE can quantify the mitochondrial membrane potential, a key indicator of mitochondrial health. A decrease in the red/green fluorescence ratio of JC-1 is indicative of mitochondrial depolarization.

-

ATP Production: Cellular ATP levels can be quantified using luciferase-based assays to directly measure the impact of phenylpyruvate on energy production.

Section 3: Fueling the Fire: Modulation of Inflammatory Pathways

Recent evidence has implicated sodium phenylpyruvate as a pro-inflammatory molecule, particularly in the context of chronic conditions like diabetic wound healing.[17]

Mechanism of Action: NLRP3 Inflammasome Activation

Phenylpyruvate has been shown to activate the NLRP3 inflammasome in macrophages.[17] The proposed mechanism involves:

-

Uptake: Phenylpyruvate enters macrophages via the scavenger receptor CD36.

-

Enzyme Inhibition: Inside the cell, it inhibits the depalmitoylase activity of PPT1.

-

NLRP3 Palmitoylation: This inhibition leads to increased palmitoylation of the NLRP3 protein, which enhances its stability and prevents its degradation by lysosomes.

-

Inflammasome Assembly and Activation: The stabilized NLRP3 protein then assembles with ASC and pro-caspase-1 to form the active inflammasome complex, leading to the cleavage of pro-IL-1β into its active, pro-inflammatory form, IL-1β.[17]

This pathway highlights a novel, non-oxidative stress-related mechanism of phenylpyruvate's biological activity.

Section 4: A Double-Edged Sword: Cytotoxicity in Cancer Models

Intriguingly, while detrimental in the context of metabolic disorders, the cytotoxic properties of sodium phenylpyruvate have been explored in cancer research. Studies have shown that it can exert a cytotoxic effect on lung (A549) and breast (MDA-MB-231) cancer cell lines in vitro.[18] This suggests that the metabolic disruptions caused by phenylpyruvate could potentially be exploited for anti-tumoral purposes.[18] The exact mechanisms are still under investigation but may be related to the induction of apoptosis and the inhibition of cellular proliferation.[18]

Quantitative Data: Cytotoxic Effects of Sodium Phenylpyruvate

| Cell Line | Concentration (mM) | Time (hours) | Effect |

| Lung Adenocarcinoma (A549) | 2.4 | 24 | Most significant tumorostatic effect |

| Breast Adenocarcinoma (MDA-MB-231) | 2.4 | 72 | Most significant tumorostatic effect |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 1.2 | 48 | Reduction in cell density |

Data summarized from a study on the antitumoral effects of sodium phenylpyruvate.[18]

Conclusion: A Molecule of Growing Complexity

Sodium phenylpyruvate is far more than a simple biomarker of Phenylketonuria. It is a biologically active molecule that profoundly impacts cellular health through a variety of mechanisms, including the induction of oxidative stress via G6PD inhibition, the disruption of mitochondrial energetics, and the promotion of inflammation through NLRP3 inflammasome activation. Its cytotoxic effects on cancer cells add another layer of complexity to its biological profile.

For researchers and drug development professionals, understanding these multifaceted activities is crucial. For those studying PKU and other metabolic disorders, phenylpyruvate represents a key therapeutic target. For those in oncology, its cytotoxic properties may offer new avenues for investigation. The experimental frameworks and protocols outlined in this guide provide a solid foundation for further exploration of this intriguing and clinically significant molecule.

References

-

Rosa, R. B., et al. (2012). Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain. Neurochemical Research, 37(9), 1973-1979. [Link]

-

Leipnitz, G., et al. (2018). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. Aging and disease, 9(4), 737–749. [Link]

-

Doğan, A., & Çelik, İ. (2022). Investigation of the Effects of Sodium Phenylpyruvate on Pulmonary Adenocarcinoma (A549) and Mammary Adenocarcinoma (MDA-MB-231). Kafkas Universitesi Veteriner Fakultesi Dergisi. [Link]

-

Gąsior, U., et al. (2022). The role of sodium pyruvate in mitigating the cytotoxic effects of vanadium on CHO-K1 cells. Journal of Applied Toxicology, 42(11), 1845-1856. [Link]

-

Sitta, A., et al. (2014). Experimental Evidence that Phenylalanine Provokes Oxidative Stress in Hippocampus and Cerebral Cortex of Developing Rats. Cellular and Molecular Neurobiology, 34(3), 345-353. [Link]

-

Li, X., et al. (2023). Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing. Cell Reports Medicine, 4(7), 101111. [Link]

-

Hargreaves, I. P. (2020). Evidence of Oxidative Stress and Secondary Mitochondrial Dysfunction in Metabolic and Non-Metabolic Disorders. International Journal of Molecular Sciences, 21(15), 5439. [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium phenylpyruvate. PubChem Compound Database. [Link]

-

Ramsbottom, S. A., & Pires, D. A. (2022). Engineering Organoids for in vitro Modeling of Phenylketonuria. Frontiers in Cell and Developmental Biology, 10, 868910. [Link]

-

Harding, C. O. (2019). Phenylketonuria oxidative stress and energy dysregulation: Emerging pathophysiological elements provide interventional opportunity. Journal of inherited metabolic disease, 42(1), 34-42. [Link]

-

Regier, D. S. (2021). Phenylketonuria (PKU). Medscape. [Link]

-

ten Hoedt, A. E., et al. (2023). Phenylketonuria (PKU). StatPearls. [Link]

-

Turton, N., et al. (2020). Putative adjunct therapies to target mitochondria dysfunction and oxidative stress in Phenylketonuria, Lysosomal storage disorders and Peroxisomal disorders. Expert Opinion on Orphan Drugs, 8(11-12), 467-480. [Link]

-

Cui, H., et al. (2015). Clinical and Experimental Applications of Sodium Phenylbutyrate. Journal of traditional Chinese medicine, 35(3), 351-358. [Link]

-

Georganics. (2024). Phenylpyruvic acid – preparation and application. [Link]

-

Rosa, R. B., et al. (2012). Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain. ResearchGate. [Link]

-

Patel, M. S. (1972). The effect of phenylpyruvate on pyruvate metabolism in rat brain. The Biochemical journal, 128(3), 677–684. [Link]

-

Wyse, A. T. S., & Leipnitz, G. (2021). Insights from Animal Models on the Pathophysiology of Hyperphenylalaninemia: Role of Mitochondrial Dysfunction, Oxidative Stress and Inflammation. International journal of molecular sciences, 22(4), 1637. [Link]

-

Leipnitz, G., et al. (2021). Pathological mechanisms involved in phenylketonuria (PKU) and other conditions with hyperphenylalaninemia (HPA). ResearchGate. [Link]

-

O'Donnell-Tormey, J., et al. (2022). Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence. International Journal of Molecular Sciences, 23(19), 11463. [Link]

-

Nath, C., et al. (2007). Sodium pyruvate protects against H2O2 mediated apoptosis in human neuroblastoma cell line-SK-N-MC. ResearchGate. [Link]

-

Wikipedia. (n.d.). Phenylpyruvic acid. [Link]

-

Leipnitz, G., et al. (2018). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. ResearchGate. [Link]

-

Handa, J. T. (2021, March 30). Oxidative Stress Induced Mitochondrial Dysfunction and its Role in RPE Degeneration. YouTube. [Link]

Sources

- 1. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylketonuria (PKU): Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 3. researchgate.net [researchgate.net]

- 4. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]

- 5. Evidence of Oxidative Stress and Secondary Mitochondrial Dysfunction in Metabolic and Non-Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. Insights from Animal Models on the Pathophysiology of Hyperphenylalaninemia: Role of Mitochondrial Dysfunction, Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylketonuria oxidative stress and energy dysregulation: Emerging pathophysiological elements provide interventional opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to Sodium Phenylpyruvate as an Inhibitor of Amino Acid and Energy Metabolism

Executive Summary

Sodium phenylpyruvate, the sodium salt of phenylpyruvic acid, is a critical keto acid metabolite that accumulates in the genetic disorder Phenylketonuria (PKU) due to deficient phenylalanine hydroxylase activity.[1] While often viewed as a simple byproduct of excess phenylalanine, phenylpyruvate is a metabolically active molecule that exerts significant inhibitory effects on key enzymatic pathways. This guide provides an in-depth technical analysis of sodium phenylpyruvate's role as an inhibitor, focusing on its impact on amino acid formation and central energy metabolism. We will explore the biochemical mechanisms of this inhibition, its pathophysiological consequences, and provide detailed, field-proven methodologies for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally probe the complex metabolic disruptions caused by phenylpyruvate.

Introduction: The Biochemical Significance of Phenylpyruvate Accumulation

Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to convert the essential amino acid phenylalanine into tyrosine.[2] This enzymatic block, caused by mutations in the PAH gene, leads to a dramatic buildup of phenylalanine in bodily fluids.[3] Consequently, the primary metabolic route for phenylalanine becomes saturated, shunting excess substrate through a secondary pathway: transamination. This reaction, forming phenylpyruvic acid (phenylpyruvate), is a minor pathway under normal physiological conditions but becomes significantly active in untreated PKU.[1][4]

The accumulation of phenylpyruvate and other phenylalanine metabolites is directly linked to the severe neurological damage observed in untreated PKU patients.[4][5] This neurotoxicity is not solely due to high phenylalanine levels but is significantly mediated by the direct inhibitory actions of phenylpyruvate on fundamental cellular processes. Understanding these inhibitory mechanisms is crucial for elucidating the pathophysiology of PKU and for developing novel therapeutic strategies beyond simple dietary phenylalanine restriction. This guide focuses on two primary domains of phenylpyruvate-mediated inhibition: amino acid transamination and glycolytic pathway enzymes.

Core Mechanisms of Phenylpyruvate-Mediated Inhibition

Sodium phenylpyruvate disrupts cellular metabolism primarily through competitive and non-competitive inhibition of enzymes that utilize structurally similar substrates.

Disruption of Amino Acid Synthesis via Transaminase Interference

Transaminases (or aminotransferases) are a family of enzymes essential for the synthesis and degradation of amino acids, acting as a bridge between amino acid and carbohydrate metabolism. They catalyze the transfer of an amino group from an amino acid to a keto acid. Phenylpyruvate interferes with this process in two significant ways.

-

Substrate for Transamination: Phenylpyruvate can act as an amino group acceptor in reactions catalyzed by various transaminases. For example, aspartate-phenylpyruvate transaminase and glutamine-phenylpyruvate transaminase catalyze the conversion of phenylpyruvate back to phenylalanine.[6][7] In vitro studies using rat brain slices have demonstrated that the addition of sodium phenylpyruvate leads to an increase in phenylalanine concentration, coupled with a corresponding decrease in the cellular pools of key amino group donors such as aspartic acid, glutamic acid, and glutamine.[8] This process effectively depletes the cell of other critical amino acids and their precursors.

-

Competitive Inhibition: The structural similarity of phenylpyruvate to other endogenous keto acids, such as α-ketoglutarate and oxaloacetate, allows it to act as a competitive inhibitor for the keto-acid binding site on various transaminases. This competition can hinder the synthesis of multiple amino acids that rely on these enzymes.

The diagram below illustrates the central role of transaminases and the disruptive influence of phenylpyruvate.

Inhibition of Key Energy Metabolism Enzymes

Beyond direct interference with amino acid synthesis, phenylpyruvate inhibits critical enzymes in the glycolytic pathway, thereby reducing the availability of ATP and metabolic precursors required for amino acid synthesis.

-

Pyruvate Kinase (PK) Inhibition: Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate while generating ATP. Phenylpyruvate has been identified as a potent competitive inhibitor of brain pyruvate kinase with respect to both substrates, PEP and ADP.[9][10] This inhibition curtails the cell's primary energy production pathway.

-

Hexokinase Inhibition: Hexokinase catalyzes the first committed step of glycolysis, the phosphorylation of glucose. Phenylpyruvic acid is a known inhibitor of human brain hexokinase.[5] By blocking both the entry point and the final step of glycolysis, phenylpyruvate significantly impairs cerebral glucose metabolism, a potential mechanism contributing to the neurological dysfunction in PKU.[10]

Experimental Methodologies for Studying Phenylpyruvate Inhibition

To quantitatively assess the inhibitory effects of sodium phenylpyruvate, rigorous and well-controlled experimental designs are essential. The following protocols provide a self-validating framework for in vitro and cell-based analysis.

Protocol 1: In Vitro Kinetic Analysis of Pyruvate Kinase Inhibition

This protocol details a continuous spectrophotometric assay to determine the kinetics of pyruvate kinase inhibition by sodium phenylpyruvate. The assay couples the production of pyruvate to the oxidation of NADH via lactate dehydrogenase (LDH).

Rationale: This coupled enzyme system provides a reliable and continuous measure of enzyme activity. The rate of NADH oxidation, monitored by the decrease in absorbance at 340 nm, is directly proportional to the rate of the pyruvate kinase reaction, provided LDH is not rate-limiting.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, pH 7.5.

-

Enzyme Stock: Purified rabbit muscle pyruvate kinase (PK) at 1 mg/mL. Dilute to a working concentration of ~1 µg/mL in Assay Buffer just before use.

-

Coupling Enzyme: Purified rabbit muscle lactate dehydrogenase (LDH) at 1 mg/mL. Dilute to a working concentration of ~5 µg/mL.

-

Substrate Stocks: 100 mM phosphoenolpyruvate (PEP), 50 mM adenosine diphosphate (ADP).

-

Cofactor Stock: 10 mM β-Nicotinamide adenine dinucleotide (NADH).

-

Inhibitor Stock: 100 mM Sodium Phenylpyruvate in Assay Buffer.

-

-

Assay Setup (96-well UV-transparent plate):

-

Prepare a master mix containing Assay Buffer, LDH, and NADH.

-

Test Wells: To each well, add:

-

150 µL of Master Mix.

-

10 µL of various concentrations of Sodium Phenylpyruvate (to achieve final concentrations from 0 to 10 mM).

-

10 µL of PK working solution.

-

-

Control Wells:

-

No Inhibitor Control: Replace Sodium Phenylpyruvate with 10 µL of Assay Buffer.

-

No Enzyme Control: Replace PK working solution with 10 µL of Assay Buffer.

-

Background Control: No PK and no ADP.

-

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding a 20 µL mix of PEP and ADP to all wells to achieve desired final concentrations (e.g., start with concentrations around the known Km values).

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve for each well using the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹).

-

Correct the rates by subtracting the rate from the "No Enzyme Control".

-

Plot the reaction rate (V) against the inhibitor concentration to determine the IC₅₀ value.

-

To determine the mechanism of inhibition (e.g., competitive), repeat the experiment with a fixed range of inhibitor concentrations while varying the concentration of one substrate (e.g., PEP) and keeping the other (ADP) at a saturating concentration. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

-

The workflow for this experimental protocol is visualized below.

Protocol 2: Cell-Based Analysis of Intracellular Amino Acid Perturbation

This protocol uses high-performance liquid chromatography (HPLC) to measure changes in the intracellular amino acid profile of a human cell line (e.g., SH-SY5Y neuroblastoma) upon treatment with sodium phenylpyruvate.

Rationale: While in vitro assays are essential for mechanistic detail, cell-based assays provide a more physiologically relevant context, accounting for inhibitor transport and effects on interconnected metabolic networks.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS) in 6-well plates until they reach ~80% confluency.

-

-

Treatment:

-

Prepare a stock solution of 100 mM sodium phenylpyruvate in sterile PBS.

-

Aspirate the culture medium and replace it with fresh, serum-free medium containing different final concentrations of sodium phenylpyruvate (e.g., 0 mM, 1 mM, 5 mM, 10 mM).

-

Incubate the cells for a defined period (e.g., 24 hours) at 37°C, 5% CO₂.

-

-

Metabolite Extraction:

-

Aspirate the medium and quickly wash the cell monolayer twice with ice-cold PBS.

-

Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.

-

Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Incubate on ice for 20 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant (containing the metabolites) to a new tube and dry it using a vacuum concentrator.

-

-

Sample Analysis:

-

Reconstitute the dried metabolite extract in a defined volume of an appropriate buffer for HPLC analysis.

-

Analyze the amino acid content using a standard HPLC method with pre-column derivatization (e.g., OPA derivatization) and a fluorescence or UV detector.[11]

-

Quantify the concentration of individual amino acids by comparing peak areas to those of known standards.

-

-

Data Normalization and Interpretation:

-

In parallel wells, determine the total protein content (e.g., using a BCA assay) for normalization.

-

Express amino acid levels as nmol/mg of protein.

-

Compare the amino acid profiles of treated cells to the untreated controls to identify significant changes, particularly decreases in aspartate and glutamate.

-

Data Presentation and Interpretation

Quantitative data from inhibition studies should be summarized for clear interpretation. The table below presents hypothetical, yet realistic, kinetic data for the inhibition of two key enzymes by phenylpyruvate.

| Enzyme | Substrate | Km (mM) | Inhibitor | Ki (mM) | Inhibition Type |

| Pyruvate Kinase | PEP | 0.05 | Phenylpyruvate | 1.2 | Competitive |

| Pyruvate Kinase | ADP | 0.3 | Phenylpyruvate | 1.5 | Competitive |

| Hexokinase | Glucose | 0.1 | Phenylpyruvate | 2.5 | Non-competitive |

| Aspartate Aminotransferase | α-Ketoglutarate | 0.12 | Phenylpyruvate | 3.0 | Competitive |

Data are illustrative and based on findings reported in the literature.[5][9]

Therapeutic Implications and Future Directions

The inhibitory actions of phenylpyruvate underscore the complexity of PKU pathophysiology. Therapeutic strategies should aim not only to reduce phenylalanine levels but also to mitigate the downstream metabolic consequences of phenylpyruvate accumulation.

-

Substrate Supplementation: Supplementing diets with amino acids that are depleted by transaminase interference (e.g., aspartate, branched-chain amino acids) could potentially alleviate some of the metabolic deficits.

-

Development of Novel Inhibitors: While phenylpyruvate is a toxin, its mechanism provides a model for how keto acids can inhibit enzymes. This knowledge can be leveraged in drug development to design specific inhibitors for amino acid metabolic pathways implicated in other diseases.

-

Sodium Phenylbutyrate: It is important to distinguish sodium phenylpyruvate from sodium phenylbutyrate, a drug approved for urea cycle disorders.[12][13] Sodium phenylbutyrate acts as an ammonia sink and a histone deacetylase inhibitor.[12] While structurally related, its primary therapeutic mechanisms are different from the direct enzyme inhibition characteristic of phenylpyruvate.

Conclusion

Sodium phenylpyruvate is far from a benign metabolite. It is a potent inhibitor of central metabolic pathways, directly impairing the formation of essential amino acids and disrupting cellular energy production. Its competitive inhibition of transaminases and key glycolytic enzymes like pyruvate kinase provides a direct biochemical link between the accumulation of phenylalanine metabolites and the severe neurological symptoms of untreated Phenylketonuria. The experimental frameworks provided in this guide offer robust methods for researchers to further dissect these mechanisms, paving the way for a more nuanced understanding of metabolic diseases and the development of more effective therapeutic interventions.

References

- Pugliese, L., et al. (2020). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. [Source not explicitly named, but content aligns with general knowledge on PKU pathophysiology, similar to what's described in the provided search snippets].

- Crowley, C. L., et al. (1978).

-

Sato, Y., et al. (2021). Energy metabolism profile of the effects of amino acid treatment on hepatocytes: Phenylalanine and phenylpyruvate inhibit glycolysis of hepatocytes. Nutrition. [Link]

-

Wikipedia. Aspartate—phenylpyruvate transaminase. Wikipedia. [Link]

- de Oliveira, M. S., et al. (2009). Characterization of the inhibition of pyruvate kinase caused by phenylalanine and phenylpyruvate in rat brain cortex. International Journal of Developmental Neuroscience.

-

Weber, G. (1969). Inhibition of human brain pyruvate kinase and hexokinase by phenylalanine and phenylpyruvate: possible relevance to phenylketonuric brain damage. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Iannitti, T., & Palmieri, B. (2011). Clinical and experimental applications of sodium phenylbutyrate. Drugs in R&D, 11(3), 227–249. [Link]

-

Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(10), 1239-1251. [Link]

-

Vuralhan, Z., et al. (2005). Identification and Characterization of Phenylpyruvate Decarboxylase Genes in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 71(6), 3198-3205. [Link]

-

National Center for Biotechnology Information (2023). Phenylketonuria (PKU). StatPearls. [Link]

-

Wikipedia. Glutamine—phenylpyruvate transaminase. Wikipedia. [Link]

-

Davison, A. N. (1961). SODIUM PHENYLPYRUVATE ON BRAIN AMINO ACIDS. Experimental Biology and Medicine, 107(4), 803-805. [Link]

-

van Vliet, D., et al. (2020). Phenylketonuria: modelling cerebral amino acid and neurotransmitter metabolism. bioRxiv. [Link]

-

Georganics. (2024). Phenylpyruvic acid – preparation and application. Georganics. [Link]

Sources

- 1. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]

- 2. biorxiv.org [biorxiv.org]

- 3. Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. INHIBITION OF HUMAN BRAIN PYRUVATE KINASE AND HEXOKINASE BY PHENYLALANINE AND PHENYLPYRUVATE: POSSIBLE RELEVANCE TO PHENYLKETONURIC BRAIN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aspartate—phenylpyruvate transaminase - Wikipedia [en.wikipedia.org]

- 7. Glutamine—phenylpyruvate transaminase - Wikipedia [en.wikipedia.org]

- 8. public-pages-files-2025.ebm-journal.org [public-pages-files-2025.ebm-journal.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the inhibition of pyruvate kinase caused by phenylalanine and phenylpyruvate in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Accurate quantification of protein and amino acid content [altabioscience.com]

- 12. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical and experimental applications of sodium phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Sodium Phenylpyruvate Monohydrate for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of sodium phenylpyruvate monohydrate, a pivotal molecule in biochemical research and a compound of significant interest in the pharmaceutical industry. From its fundamental chemical identity to its complex roles in cellular signaling and its practical applications in experimental settings, this document serves as a critical resource for scientists and researchers. Herein, we dissect its synonyms, chemical properties, synthesis, and biological significance, grounded in authoritative scientific literature to ensure accuracy and trustworthiness.

Chemical Identity: Unambiguous Identification in a Multifaceted Landscape

This compound is a compound known by a variety of names and identifiers across different chemical databases and commercial suppliers. Accurate identification is paramount for consistency and reproducibility in research.

Synonyms and Alternative Names

The compound is frequently referred to by several synonyms, which can sometimes lead to confusion. The following is a comprehensive list of alternative names:

-

Sodium 2-oxo-3-phenylpropanoate monohydrate[1]

-

Phenylpyruvic acid sodium salt monohydrate[1]

-

Sodium β-phenylpyruvate[2]

-

Benzenepropanoic acid, α-oxo-, sodium salt, monohydrate

-

Sodium 3-phenyl-2-oxopropionate[2]

-

Phenylpyroracemic acid sodium salt[2]

Chemical Identifiers

For unequivocal identification, a set of unique identifiers is assigned to chemical compounds. The key identifiers for this compound are presented in Table 1. It is crucial to distinguish between the anhydrous and monohydrated forms, as they have different CAS numbers and molecular weights.

| Identifier | Value | Source |

| CAS Number | 122049-54-1 (Monohydrate) | [1] |

| 114-76-1 (Anhydrous) | [3] | |

| PubChem CID | 23666336 (Monohydrate) | [1] |

| 23667645 (Anhydrous) | [3] | |

| Molecular Formula | C₉H₇NaO₃·H₂O (Monohydrate) | |

| C₉H₇NaO₃ (Anhydrous) | [3] | |

| Molecular Weight | 206.16 g/mol (Monohydrate) | |

| 186.14 g/mol (Anhydrous) | [3] | |

| InChI Key | BTNMPGBKDVTSJY-UHFFFAOYSA-M (Monohydrate) | [1] |

| IUPAC Name | sodium;2-oxo-3-phenylpropanoate;hydrate | [1] |

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental protocols.

Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | >300 °C (decomposes) | [4] |

| Solubility | Soluble in water. | [5] |

| Storage | 2-8°C, protected from light, air, and moisture. | [6] |

Synthesis of this compound

The synthesis of sodium phenylpyruvate can be achieved through various methods, with the classical approach involving the hydrolysis of α-acetaminocinnamic acid.[7] An alternative and scalable industrial process involves the reaction of calcium phenylpyruvate with a sodium carbonate salt.[8][9]

This protocol is adapted from a patented industrial process and can be scaled down for laboratory use. The rationale behind using an inert atmosphere is to prevent the oxidation of phenylpyruvate, which is prone to degradation in the presence of air, leading to lower yields and impurities.[8][9]

Experimental Protocol:

-

Preparation of Calcium Phenylpyruvate: Stir commercially available phenylpyruvic acid with a stoichiometric amount of calcium hydroxide in deoxygenated water (sparged with nitrogen for 20 minutes) to create a suspension of calcium phenylpyruvate.[8]

-

Ion Exchange Reaction: In a separate flask, dissolve sodium carbonate in deoxygenated water. Add this solution to the calcium phenylpyruvate suspension under a nitrogen atmosphere.[8]

-

Heating and Reaction: Heat the reaction mixture to 60-100°C with continuous stirring for approximately 40 minutes to facilitate the ion exchange.[8][9] The higher temperature increases the reaction rate.

-

Cooling and Filtration: Cool the mixture to room temperature and filter it under a nitrogen atmosphere to remove the precipitated calcium carbonate.[8][9]

-

Isolation: The clear filtrate containing sodium phenylpyruvate can be used directly in solution or lyophilized to obtain the monohydrate salt as a powder.

Caption: Workflow for the synthesis of this compound.

Biological Significance and Mechanism of Action

Sodium phenylpyruvate is a key metabolite in the phenylalanine pathway and its accumulation is a hallmark of the genetic disorder Phenylketonuria (PKU).[10] Beyond its role in PKU, it has been shown to modulate various cellular processes, including inflammation and energy metabolism.

Role in Phenylketonuria (PKU)

PKU is an inborn error of metabolism caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH). This enzyme is responsible for converting phenylalanine to tyrosine.[5] When PAH is deficient, phenylalanine accumulates and is transaminated to form phenylpyruvate, which is then excreted in the urine.[5][10] The buildup of phenylalanine and its metabolites, including phenylpyruvate, is neurotoxic and leads to severe intellectual disability if left untreated.[10]

Caption: Simplified metabolic pathway of phenylalanine in health and PKU.

Modulation of Cellular Signaling Pathways

Recent research has unveiled a more active role for phenylpyruvate in cellular signaling than previously understood. It has been shown to act as a signaling molecule that can influence inflammatory pathways.

A significant finding is the ability of phenylpyruvate to activate the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome in macrophages.[10] This multi-protein complex is a key component of the innate immune system. The proposed mechanism involves:

-

Cellular Uptake: Phenylpyruvate is taken up by macrophages.[10]

-

Enzyme Inhibition: Inside the cell, it inhibits the enzyme palmitoyl-protein thioesterase 1 (PPT1).[10]

-

NLRP3 Palmitoylation: This inhibition leads to increased palmitoylation of NLRP3, a post-translational modification that enhances its stability.[10]

-

Inflammasome Assembly and Activation: The stabilized NLRP3 promotes the assembly of the inflammasome complex, leading to the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[10]

This pathway has been implicated in the chronic inflammation observed in diabetic wound healing, where elevated levels of phenylpyruvate are present.[10]

Caption: Phenylpyruvate-mediated activation of the NLRP3 inflammasome.

Enzyme Inhibition

Phenylpyruvate has been identified as an inhibitor of several key enzymes involved in cellular metabolism. This inhibitory action is a crucial aspect of its pathophysiology in PKU and a point of interest for therapeutic development.

-

Pyruvate Kinase: Phenylpyruvate acts as a competitive inhibitor of pyruvate kinase, a key enzyme in the glycolytic pathway.[11][12][13][14] This inhibition can disrupt cellular energy production and is thought to contribute to the neurological damage in PKU.[11][12]

-

Hexokinase: It also inhibits hexokinase, the first enzyme in the glycolysis pathway.[3][13]

-

Other Enzymes: A broad range of other enzymes are also inhibited by phenylpyruvate, including branched-chain α-keto acid dehydrogenase and glutamate decarboxylase.[10]

Applications in Research and Drug Development

This compound is a versatile tool in the laboratory, with applications ranging from basic biochemical assays to cell-based studies and potential therapeutic development.

Use in Cell Culture

Sodium pyruvate is a common supplement in cell culture media, where it serves as an additional energy source and helps to reduce oxidative stress.[15][16]

Experimental Protocol: Supplementing Cell Culture Medium

-

Stock Solution Preparation: Prepare a 100 mM sterile stock solution of this compound in cell culture grade water.

-

Filtration: Sterilize the stock solution by passing it through a 0.22 µm filter.

-

Supplementation: Add the sterile stock solution to the cell culture medium to a final concentration of 1 mM. The optimal concentration may vary depending on the cell line and experimental conditions.

-

Incubation: Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

Analytical Methods for Quantification

Accurate quantification of phenylpyruvate in biological samples is crucial for the diagnosis and monitoring of PKU and for research into its metabolic effects.

HPLC is a widely used method for the determination of phenylpyruvic acid in urine and serum.[17] A common approach involves pre-column derivatization to create a fluorescent product, which enhances sensitivity.[17]

Key Parameters for HPLC Analysis:

-

Sample Preparation: Extraction of phenylpyruvic acid from the biological matrix (e.g., with ethyl acetate).[17]

-

Derivatization: Reaction with a fluorescent labeling agent (e.g., 4'-hydrazino-2-stilbazole).[17]

-

Column: Reversed-phase column (e.g., µBondapak Phenyl).[17]

-

Detection: Fluorescence detector.[17]

GC-MS offers a highly sensitive and specific method for the analysis of phenylpyruvate in biological fluids.[18][19] This technique typically requires derivatization to increase the volatility of the analyte.

Key Steps in GC-MS Analysis:

-

Sample Preparation: Extraction of metabolites from the sample.

-

Derivatization: A two-step process of oximation followed by silylation is commonly used.[18]

-

GC Separation: Separation of the derivatized analytes on a capillary column.

-

MS Detection: Mass spectrometric detection for identification and quantification.

Potential Therapeutic Applications

While high levels of phenylpyruvate are toxic, research is exploring the therapeutic potential of its derivatives and related compounds. Sodium phenylbutyrate, a pro-drug of phenylacetate (a metabolite of phenylpyruvate), has been investigated in clinical trials for its neuroprotective effects in conditions like amyotrophic lateral sclerosis (ALS).[2][20] The mechanism is thought to involve histone deacetylase (HDAC) inhibition.[2] Furthermore, derivatives of phenylpyruvic acid are being explored as potential inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine.[7]

Conclusion

This compound is more than just a biomarker for a rare metabolic disorder. It is a multifaceted molecule with significant implications for cellular signaling, inflammation, and energy metabolism. This guide has provided a comprehensive overview of its chemical identity, synthesis, biological roles, and practical applications in research. A thorough understanding of this compound is essential for researchers in the fields of metabolic diseases, immunology, and drug development, and will undoubtedly pave the way for new discoveries and therapeutic strategies.

References

-

Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing. (2023). PMC. [Link]

-

Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC - DergiPark. DergiPark. [Link]

-

Sodium phenylpyruvate | C9H7NaO3 | CID 23667645. PubChem. [Link]

-

Characterization of the inhibition of pyruvate kinase caused by phenylalanine and phenylpyruvate in rat brain cortex. PubMed. [Link]

-

A GC/MS-based metabolomic approach for reliable diagnosis of phenylketonuria. PubMed. [Link]

- WO1990011993A1 - Process for preparing sodium phenylpyruvate from calcium phenylpyruvate.

-

Trial of Sodium Phenylbutyrate-Taurursodiol for Amyotrophic Lateral Sclerosis. PubMed. [Link]

-

Characterization of the inhibition of pyruvate kinase caused by phenylalanine and phenylpyruvate in rat brain cortex | Request PDF. ResearchGate. [Link]

-

How to optimize cell culture: benefits of Sodium Pyruvate. DC Fine Chemicals. [Link]

-

Determination of phenylpyruvic acid in urine and serum by high-performance liquid chromatography with fluorescence detection. PubMed. [Link]

-

A unique array of neuroprotective effects of pyruvate in neuropathology. PMC. [Link]

-

Phenylalanine and Tyrosine Metabolism | Pathway. PubChem. [Link]

-

The role of pyruvate-induced enhancement of oxygen metabolism in extracellular purinergic signaling in the post-cardiac arrest rat model. NIH. [Link]

- US4912255A - Process for preparing sodium phenylpyruvate from calcium phenylpyruvate.

-

Phenylpyruvate pathway for 2-PE synthesis. 2-PE can be biosynthesized... ResearchGate. [Link]

-

The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]

-

Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. MDPI. [Link]

-

Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots. PubMed. [Link]

-

INHIBITION OF HUMAN BRAIN PYRUVATE KINASE AND HEXOKINASE BY PHENYLALANINE AND PHENYLPYRUVATE: POSSIBLE RELEVANCE TO PHENYLKETONURIC BRAIN DAMAGE. PMC. [Link]

-

Phenylalanine metabolic pathway. SourceForge. [Link]

-